N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)acetamide; oxalic acid is a structurally complex molecule featuring a benzodioxolyl moiety, a substituted piperidine ring, and an acetamide backbone, paired with oxalic acid. The piperidine subunit, functionalized with a 3,5-dimethoxyphenylmethoxymethyl group, suggests enhanced lipophilicity and possible interactions with G-protein-coupled receptors or kinases . The oxalic acid component likely serves as a counterion to improve solubility or crystallinity. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with molecules targeting protein degradation, kinase inhibition, or CNS disorders .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6.C2H2O4/c1-28-20-9-18(10-21(12-20)29-2)15-30-14-17-5-7-26(8-6-17)13-24(27)25-19-3-4-22-23(11-19)32-16-31-22;3-1(4)2(5)6/h3-4,9-12,17H,5-8,13-16H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYGYYCSTHREHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction involving an amine, formaldehyde, and a ketone.
Coupling Reactions: The benzodioxole and piperidine intermediates are then coupled using suitable reagents such as coupling agents like EDCI or DCC.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The piperidine ring may enhance the compound’s binding affinity to its targets, while the acetamide group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Table 1: Structural Comparison with AUTACs
| Feature | Target Compound | NZ-65/NZ-66 |
|---|---|---|
| Core Structure | Piperidine-acetamide | Ureido-acetamide |
| Aromatic Groups | Benzodioxol, dimethoxyphenyl | Trifluoromethylphenyl, indole |
| Linker/Spacer | Piperidine-substituted methyl | Triazole-PEG/hexyl chains |
| Counterion | Oxalic acid | None (neutral) |
| Inferred Activity | Potential kinase/protease modulation | Mitochondrial degradation |
Pharmacopeial Amide Derivatives ()
Example Compounds: Entries m, n, o (phenoxyacetamido derivatives)
- Key Features: Phenoxyacetamido Core: These compounds feature a hexan-2-yl backbone with phenoxyacetamido and tetrahydro-pyrimidinyl groups, emphasizing stereochemical diversity (R/S configurations) . Functional Groups: The dimethylphenoxy group contrasts with the target compound’s benzodioxol, suggesting divergent binding affinities. Solubility: The hydroxyl and methyl groups in entries m–o may enhance aqueous solubility compared to the target compound’s lipophilic dimethoxyphenyl substituents.
Table 2: Physicochemical Comparison with Pharmacopeial Amides
| Property | Target Compound | Pharmacopeial Amides (m–o) |
|---|---|---|
| Aromatic Substituents | Benzodioxol, dimethoxyphenyl | Dimethylphenoxy |
| Heterocyclic Components | Piperidine | Tetrahydro-pyrimidinyl |
| Stereochemistry | Not specified | Defined R/S configurations |
| Solubility Modifiers | Oxalic acid (counterion) | Hydroxyl groups |
Quinoline-Based Acetamides ()
Example Compounds: Quinolin-6-yl acetamides (Patent compounds)
- Key Features: Quinoline Core: These analogs incorporate a quinoline scaffold with chloro, cyano, and tetrahydrofuran-oxy groups, targeting kinase inhibition or anticancer activity . Piperidinylidene Acetamide: The target compound’s piperidine group differs from the patent compounds’ piperidinylidene (unsaturated) structure, which may influence conformational flexibility. Counterion Role: Oxalic acid in the target compound contrasts with methyl ester groups in the patent examples, suggesting differences in bioavailability and metabolic pathways.
Table 3: Functional Group Comparison with Quinoline Derivatives
| Feature | Target Compound | Patent Compounds |
|---|---|---|
| Core Heterocycle | Benzodioxol | Quinoline |
| Acetamide Substituent | Piperidine-methyl | Piperidinylidene/methyl ester |
| Bioactivity Inference | CNS/protease modulation | Kinase inhibition |
| Counterion | Oxalic acid | Methyl ester |
Critical Analysis of Divergences and Overlaps
- Structural Overlaps: All compounds share acetamide backbones, but substituents dictate target specificity.
- Counterion Impact : Oxalic acid may enhance crystallinity and stability compared to neutral AUTACs or ester-containing patent compounds .
- Therapeutic Implications : While NZ-65/NZ-66 are degraders and patent compounds target kinases, the target compound’s benzodioxol and piperidine groups suggest applicability in neuropharmacology or inflammation.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)acetamide; oxalic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, drawing from diverse scientific sources.
Chemical Structure and Properties
The compound's structure features a benzodioxole moiety, a piperidine ring, and a methoxyphenyl group, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 485.6 g/mol. The IUPAC name reflects its complex arrangement of functional groups.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate key signaling pathways and enzyme activities, which can lead to therapeutic effects in various conditions.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzodioxole compounds exhibit notable antimicrobial properties. For instance, some derivatives have shown selective activity against Gram-positive bacteria while being less effective against Gram-negative strains. The minimal inhibitory concentrations (MICs) of these compounds were evaluated, revealing significant antibacterial potential in certain analogs .
Anti-inflammatory Effects
Research has indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)acetamide may inhibit inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition suggests potential applications in treating inflammatory diseases .
Neuroprotective Properties
Preliminary studies suggest that the compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These findings highlight its potential use in neurodegenerative disorders .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
